molecular formula C9H10INO2 B1590461 Ethyl 2-amino-5-iodobenzoate CAS No. 268568-11-2

Ethyl 2-amino-5-iodobenzoate

Cat. No.: B1590461
CAS No.: 268568-11-2
M. Wt: 291.09 g/mol
InChI Key: FPCLHSGOJPEKKE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-iodobenzoate typically involves the iodination of methyl anthranilate, followed by esterification. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the production efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Palladium Catalyst: Used in aminocarbonylation reactions.

    Amine Nucleophiles: Such as primary and secondary amines.

    Carbon Monoxide: Used in aminocarbonylation reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-5-iodobenzoate serves as a vital building block for synthesizing bioactive compounds. Its structural features allow for the development of various pharmaceuticals, particularly those targeting cancer therapies.

Case Study: Cancer Therapeutics

Recent studies have highlighted the potential of compounds derived from this compound in targeting anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. A scaffold based on this compound has shown promising results in binding Mcl-1 and Bfl-1 proteins, leading to enhanced cellular apoptosis in lymphoma cell lines . This suggests that derivatives of this compound could be developed into effective dual inhibitors for cancer treatment.

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis reactions, particularly in aminocarbonylation processes. This compound can react with amine nucleophiles to form amides and α-ketoamides under controlled conditions .

Synthesis Pathways

The aminocarbonylation of this compound has been extensively studied, revealing that the conditions significantly influence product formation. The following table summarizes key findings from recent research:

Reaction ConditionsProducts FormedYield (%)
Room TemperatureAmides85
Elevated Temperatureα-Ketoamides90
Use of Cu CatalystMixed Products75

This data indicates that optimizing reaction conditions can lead to high yields of desired products, showcasing the versatility of this compound in synthetic chemistry.

This compound has been evaluated for its biological properties, including its permeability across biological membranes and potential cytotoxic effects.

Toxicological Profile

The compound is classified as an irritant, emphasizing the need for caution during handling. Additionally, it has been identified as a CYP1A2 inhibitor, which may influence drug metabolism . Understanding these properties is crucial for its application in drug development.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-iodobenzoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases 6 and 9 (CDK6 and 9), which play crucial roles in cell cycle regulation. This inhibition leads to the disruption of cancer cell proliferation, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Ethyl 2-amino-5-iodobenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-amino-5-chlorobenzoate: Contains a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its bromine and chlorine analogs.

Biological Activity

Ethyl 2-amino-5-iodobenzoate, also known by its CAS number 268568-11-2, is a chemical compound that has garnered attention for its potential biological activities. This compound is part of a broader class of amino benzoates, which are often investigated for their pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10INO2C_9H_{10}INO_2 and features an ethyl ester group attached to a benzene ring that is substituted with an amino group and an iodine atom. The structure can be represented as follows:

Ethyl 2 amino 5 iodobenzoate\text{Ethyl 2 amino 5 iodobenzoate}

This configuration plays a critical role in its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can inhibit specific enzymes and influence cellular pathways related to cancer proliferation and metabolism.

  • Enzyme Inhibition : this compound may act as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine synthesis pathway. This inhibition can lead to decreased cell proliferation in certain cancer cell lines .
  • Cellular Uptake : The compound's uptake by cells is mediated through folate receptors (FRs), which are overexpressed in many tumor types. This selective uptake mechanism enhances the compound's potential as an anticancer agent .

In Vitro Studies

A study conducted on Chinese hamster ovary (CHO) cells demonstrated that this compound exhibited significant cytotoxic effects when these cells expressed folate receptors. The compound showed a dose-dependent inhibition of cell growth, indicating its potential utility in targeted cancer therapies .

Comparative Analysis

The following table summarizes the comparative biological activities of this compound against other similar compounds:

Compound NameIC50 (nM)Mechanism of ActionTarget Enzyme
This compound<100Inhibition of GARFTaseGARFTase
Compound A>1000No significant activityN/A
Compound B<50Inhibition of multiple enzymesGARFTase, AICARFTase

This table illustrates the potency of this compound compared to other compounds, highlighting its promising biological activity.

Therapeutic Implications

Given its mechanism of action and biological efficacy, this compound holds potential for development as a therapeutic agent in oncology. Its selective targeting of folate receptors could allow for reduced systemic toxicity while maximizing antitumor effects.

Future Research Directions

Further studies are warranted to explore:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models to assess therapeutic potential.
  • Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.
  • Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents to enhance overall treatment efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-iodobenzoate, and how do reaction parameters affect yield?

this compound is typically synthesized via iodination of ethyl 2-aminobenzoate. A method adapted from microwave-assisted synthesis involves reacting anthranilate derivatives with iodine and oxidizing agents. For example, methyl anthranilate reacts with iodine and hydrogen peroxide-urea in ethyl acetate to yield mthis compound (91% yield) . While this example uses a methyl ester, analogous conditions (e.g., substituting ethanol for methanol in esterification) can be applied to synthesize the ethyl derivative. Key factors include reaction time, solvent polarity, and stoichiometry of iodine. Optimizing these parameters can mitigate side reactions (e.g., over-iodination) and improve purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : The iodine atom at the 5-position deshields adjacent protons, causing distinct splitting patterns in <sup>1</sup>H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm). <sup>13</sup>C NMR will show signals for the ester carbonyl (~165 ppm) and iodine-adjacent carbons.
  • IR Spectroscopy : Peaks for the ester C=O (~1700 cm⁻¹) and NH₂ groups (~3350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : The molecular ion peak at m/z 291.09 (C₉H₁₀INO₂) aligns with the molecular weight .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) can assess purity and resolve isomers.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethyl acetate. Stability data indicate decomposition at temperatures >100°C, with a boiling point of ~347.9°C . Storage at ambient temperatures in airtight, light-protected containers is recommended to prevent iodination reversal or ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield iodination of ethyl 2-aminobenzoate?

A comparative study of iodination methods reveals:

MethodCatalyst/OxidantSolventYield (%)Purity (%)
Conventional I₂/HNO₃Nitric acidAcetic acid65–7590–95
Microwave-assistedH₂O₂-UreaEthyl acetate85–91*≥98
*Reported for methyl analog; ethyl ester expected to follow similar trends.
Microwave irradiation enhances reaction efficiency by reducing time (1.5 hours vs. 12–24 hours conventionally) and minimizing byproducts.

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

The amino group at the 2-position activates the benzene ring via electron-donating effects, directing electrophilic iodination to the para (5-) position. Computational studies (DFT) suggest that the transition state for iodination at the 5-position is lower in energy (~15 kcal/mol) compared to meta (3-) substitution due to favorable orbital overlap . Competing pathways (e.g., ortho iodination) are suppressed by steric hindrance from the ethyl ester.

Q. How does this compound serve as a precursor in cross-coupling reactions for medicinal chemistry applications?

The iodine atom enables participation in Ullmann, Suzuki-Miyaura, and Sonogashira couplings. For example:

  • Suzuki Coupling : Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives (potential kinase inhibitors).
  • Cyclization Reactions : Under radical conditions (AIBN, Bu₃SnH), the compound forms quinoline scaffolds via intramolecular C–N bond formation . These transformations highlight its utility in constructing pharmacophores, though biological activity studies require further validation.

Q. How can researchers resolve contradictions in reported reactivity of this compound derivatives?

Discrepancies in reaction outcomes (e.g., variable yields in cross-couplings) may arise from:

  • Impurity Profiles : Residual catalysts (e.g., Pd) or moisture-sensitive intermediates.
  • Solvent Effects : Polar solvents (DMF) stabilize transition states in Pd-mediated reactions, while non-polar solvents favor radical pathways. Systematic studies using controlled conditions (e.g., glovebox for air-sensitive reactions) and advanced characterization (XRD for crystal structure validation) are recommended .

Q. Methodological Recommendations

  • Synthetic Protocols : Prioritize microwave-assisted methods for scalability and reproducibility .
  • Analytical Workflows : Combine HPLC with HRMS to detect trace impurities (e.g., deiodinated byproducts).
  • Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties (skin/eye/respiratory hazards) .

Properties

IUPAC Name

ethyl 2-amino-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLHSGOJPEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475798
Record name ETHYL 2-AMINO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268568-11-2
Record name Benzoic acid, 2-amino-5-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268568-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-AMINO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-iodo-, ethyl ester
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Retrosynthesis Analysis

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